molecular formula C10H17NO2 B2788279 Tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate CAS No. 2247106-24-5

Tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate

Cat. No. B2788279
CAS RN: 2247106-24-5
M. Wt: 183.251
InChI Key: ZNLVNPTVOYKGKQ-PJKMHFRUSA-N
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Description

“Tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate” is a complex organic compound. It is a derivative of bicyclic compounds, which are a class of organic compounds that contain two fused rings in their structure .


Molecular Structure Analysis

The compound’s name suggests it has a bicyclic structure with a tert-butyl group, an amino group, and a carboxylate group. Bicyclic compounds are known for their ring structures, which can exhibit interesting chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present in the molecule. The amino group (-NH2) and the carboxylate group (-COO-) are both reactive and can participate in various chemical reactions .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Without specific context, it’s challenging to predict the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

The future directions in the study and application of this compound would depend on its properties and potential uses. Bicyclic compounds, for example, are of interest in the development of new pharmaceuticals .

properties

IUPAC Name

tert-butyl (1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-9(2,3)13-8(12)10-4-6(10)7(11)5-10/h6-7H,4-5,11H2,1-3H3/t6-,7+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLVNPTVOYKGKQ-PJKMHFRUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C12CC1C(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@]12C[C@H]1[C@@H](C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138040611

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